molecular formula C12H18 B102056 Pentalene, octahydro-1,4-divinyl- CAS No. 17572-84-8

Pentalene, octahydro-1,4-divinyl-

Cat. No.: B102056
CAS No.: 17572-84-8
M. Wt: 162.27 g/mol
InChI Key: PNRGHGIYEKXBMP-UHFFFAOYSA-N
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Description

Properties

CAS No.

17572-84-8

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,4-bis(ethenyl)-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C12H18/c1-3-9-5-7-12-10(4-2)6-8-11(9)12/h3-4,9-12H,1-2,5-8H2

InChI Key

PNRGHGIYEKXBMP-UHFFFAOYSA-N

SMILES

C=CC1CCC2C1CCC2C=C

Canonical SMILES

C=CC1CCC2C1CCC2C=C

Synonyms

Octahydro-1,4-divinylpentalene

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Pentalene, octahydro-1,4-divinyl-
  • Molecular Formula : C₁₂H₁₈
  • CAS Registry Number : 17572-84-8 .
  • Structure : A bicyclic pentalene core (C₈H₈) hydrogenated to an octahydro state (C₈H₁₄) with two vinyl (-CH₂CH₂) substituents at positions 1 and 4.

Key Characteristics :

  • The hydrogenation of the pentalene core reduces its inherent antiaromatic instability, while the vinyl groups introduce sites for electrophilic addition or polymerization .

Comparison with Structurally Similar Compounds

Parent Pentalene (C₈H₆)

  • Structure : A fully conjugated bicyclic hydrocarbon with antiaromatic character due to its 8 π-electrons .
  • Reactivity : Highly unstable; prone to dimerization or reactions that disrupt antiaromaticity.
  • Ionization Behavior : Under single or double ionization, pentalene loses acetylene (C₂H₂) at low internal energy and hydrogen atoms at high energy .
Property Pentalene (C₈H₆) Octahydro-1,4-Divinyl-Pentalene (C₁₂H₁₈)
Aromaticity Antiaromatic Non-aromatic (hydrogenated core)
Molecular Weight 102.14 g/mol 162.27 g/mol
Key Reactivity Dimerization Vinyl group addition reactions
Ionization Pathway Acetylene elimination Likely vinyl-related fragmentation

Octahydro-1,4-Dimethoxy-Pentalene (C₁₀H₁₈O₂)

  • CAS Number : 412930-22-4 .
  • Structure : Octahydro-pentalene with methoxy (-OCH₃) groups at positions 1 and 4.
  • Reactivity : Methoxy groups enhance solubility in polar solvents and enable nucleophilic substitution.
  • Comparison : Unlike the divinyl derivative, this compound’s reactivity is dominated by oxygen-based functional groups rather than unsaturated bonds .

Decahydro-Naphthalene Derivatives (e.g., CAS 5957-33-5)

  • Structure : Polycyclic hydrocarbons with additional methyl and methylene substituents .
  • Key Difference : Larger ring systems (naphthalene-derived) confer greater steric hindrance and thermal stability compared to bicyclic pentalene derivatives.

Research Findings and Functional Insights

Electronic and Dissociation Behavior

  • Ionization Effects :
    • Neutral octahydro-pentalene derivatives undergo acetylene elimination under low-energy conditions, similar to parent pentalene. However, the presence of vinyl groups may stabilize intermediates via conjugation, altering fragmentation pathways .
    • At high internal energy, H-atom loss dominates, but substituents like vinyl or methoxy could redirect reactivity (e.g., β-scission in vinyl groups) .

Aromaticity and Stability

  • Parent pentalene’s antiaromaticity is mitigated in octahydro derivatives due to hydrogenation.

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